![molecular formula C15H18BrNO4 B2851804 Diethyl 2-(((4-bromo-3-methylphenyl)amino)methylene)malonate CAS No. 1820686-69-8](/img/structure/B2851804.png)
Diethyl 2-(((4-bromo-3-methylphenyl)amino)methylene)malonate
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Overview
Description
Molecular Structure Analysis
The molecular structure of Diethyl 2-(((4-bromo-3-methylphenyl)amino)methylene)malonate consists of a malonate backbone with a bromo-methylphenylamino group attached. The bromine atom on the phenyl ring and the amino group attached to the malonate backbone suggest potential sites of reactivity .Scientific Research Applications
Crystal Growth and Characterization
The compound has been used in the growth of single crystals by the standard slow evaporation method . The lattice cell parameters by XRD analysis confirmed that the crystal system is Triclinic with the space group of Pī .
Thermal Studies
Thermal studies of the compound have shown two major weight losses between 107 and 153 °C and 153 and 800 °C . This information is crucial for understanding the stability of the compound under different temperature conditions .
Mechanical Properties
The hardness profile of the compound increases with an increase in load, confirming the reverse indentation size effect (RISE). The work-hardening coefficient ‘n’ was observed as 2.936 .
Dielectric and Electronic Filters
The compound has been used in the development of dielectric and electronic filters . The dielectric constant and dielectric loss are accurately measured and reported .
Biomedical Applications
The compound has been tested for its potential in treating diabetes mellitus . The binding affinity values for the standard inhibitor A74DME and investigational compound were − 8.1 kJ/mole and − 8.3 kJ/mole, respectively .
Synthesis of Halogenated Acetic Acids
The compound can be used as a starting material for the synthesis of halogenated acetic acids with F, Cl, Br, and H/D isotopic substitution . This reactant is easily available, cheap, and allows the obtainment of target acids in a few reaction steps .
Mechanism of Action
properties
IUPAC Name |
diethyl 2-[(4-bromo-3-methylanilino)methylidene]propanedioate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrNO4/c1-4-20-14(18)12(15(19)21-5-2)9-17-11-6-7-13(16)10(3)8-11/h6-9,17H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNZQMDRUENBYNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=CC(=C(C=C1)Br)C)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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